molecular formula C22H24N2O2S B11345171 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone

Cat. No.: B11345171
M. Wt: 380.5 g/mol
InChI Key: UIHDQSWNCMQPNH-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and a dimethylphenoxy group

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone typically involves multi-step procedures. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Piperidine Ring Formation: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated precursor.

    Coupling with Dimethylphenoxy Group: The final step involves the coupling of the benzothiazole-piperidine intermediate with a dimethylphenoxy ethanone derivative under basic conditions.

Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzothiazole or piperidine rings are replaced with other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets. The dimethylphenoxy group contributes to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone can be compared with other similar compounds, such as:

    1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: This compound features a similar benzothiazole-piperidine structure but lacks the dimethylphenoxy group.

    3-(Piperazin-1-yl)-1,2-benzothiazole: This compound contains a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.

    N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds have a benzothiazole moiety linked to various arylamide groups, exhibiting diverse biological activities.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone

InChI

InChI=1S/C22H24N2O2S/c1-15-6-5-7-16(2)21(15)26-14-20(25)24-12-10-17(11-13-24)22-23-18-8-3-4-9-19(18)27-22/h3-9,17H,10-14H2,1-2H3

InChI Key

UIHDQSWNCMQPNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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